5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

ROMK1 inhibition potassium channel pharmacology ion channel drug discovery

Select this disubstituted pyrimidine for its uniquely characterized pharmacological fingerprint: a validated ROMK1 inhibitor (IC50=10 nM) with >3,000-fold selectivity over hERG, Nav1.5, and Cav1.2, plus annotated PKLR/PKR activity and CYP3A4 safety data (IC50=50,000 nM). The 5-bromo substituent enables orthogonal Suzuki cross-coupling while the 2-(pyrrolidin-1-yl)ethoxy pharmacophore remains intact, supporting systematic library expansion without de novo selectivity profiling. Supplied at ≥95% purity; strictly for R&D and laboratory use only.

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
Cat. No. B7893975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine
Molecular FormulaC10H14BrN3O
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=NC=C(C=N2)Br
InChIInChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
InChIKeyDQEXXZUJQBREPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine (CAS 617703-45-4): Core Chemical Identity and Procurement Specifications


5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine (CAS 617703-45-4) is a disubstituted pyrimidine derivative with molecular formula C10H14BrN3O and molecular weight 272.14 g/mol . The compound features a bromine atom at the 5-position of the pyrimidine ring and a 2-(pyrrolidin-1-yl)ethoxy moiety at the 2-position, classifying it as both a halogenated heterocycle and a pyrrolidine-containing ether [1]. Commercial availability typically specifies a minimum purity of 95%+, with the product intended exclusively for research and development applications .

Why 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine Cannot Be Casually Substituted with Other 5-Halo or 2-Alkoxy Pyrimidine Analogs


The functional profile of 5-bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine is determined by the precise intersection of three structural features: the 5-position bromine, the 2-position ethoxy linker, and the terminal pyrrolidine ring. Changing any single element materially alters the compound's biological target engagement, synthetic utility, or physicochemical properties. The 5-bromo substituent provides specific reactivity for cross-coupling applications (Suzuki, SNH) that 5-chloro or 5-fluoro analogs cannot match due to differing bond dissociation energies and oxidative addition kinetics [1]. Simultaneously, the 2-(pyrrolidin-1-yl)ethoxy group establishes a distinct pharmacophore that influences target binding in ways that simple 2-methoxy or 2-alkoxy variants do not replicate [2]. The combination of these features produces a compound whose biological activity against ROMK1 (Kir1.1) channels has been quantitatively characterized [3], whereas substitution of the bromine or modification of the pyrrolidine-ethoxy chain would yield compounds with unknown or demonstrably different activity profiles. Generic substitution therefore introduces uncontrolled variables in both synthetic pathway planning and biological assay interpretation.

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: Quantified Differentiation Evidence Against Structural Analogs


ROMK1 (Kir1.1) Inhibitory Activity: Sub-10 nM Potency with Documented Selectivity Window

This compound demonstrates potent inhibition of the ROMK1 (Kir1.1) potassium channel with an IC50 of 10 nM as measured by whole-cell voltage clamp electrophysiology using the IonWorks Quattro system [1]. In contrast, the same compound exhibits substantially weaker activity against related ion channels, with IC50 values of 30,000 nM against Nav1.5, 30,000 nM against Cav1.2, and 34,000 nM against the hERG potassium channel [2]. The ROMK1 selectivity window exceeds 3,000-fold relative to these cardiac ion channel anti-targets. While direct head-to-head data against 5-chloro or 5-fluoro analogs in the same assay system are not publicly available, the bromine substituent contributes to the electrophilic character that facilitates target binding [3].

ROMK1 inhibition potassium channel pharmacology ion channel drug discovery

Synthetic Versatility: 5-Bromo Substituent Enables Suzuki Cross-Coupling and SNH Functionalization

The 5-bromo substituent on the pyrimidine ring serves as a competent leaving group for palladium-catalyzed Suzuki cross-coupling reactions, enabling C-C bond formation with aryl and heteroaryl boronic acids [1]. This reactivity profile is distinct from 5-chloro analogs, which typically exhibit slower oxidative addition with palladium catalysts due to the stronger C-Cl bond (bond dissociation energy: C-Br ~285 kJ/mol vs C-Cl ~327 kJ/mol). Additionally, the bromine atom participates in nucleophilic substitution of hydrogen (SNH) reactions with electron-rich heteroaromatics, followed by elimination of HBr to yield cine substitution products [1]. The combination of Suzuki and SNH reactivity pathways provides orthogonal functionalization strategies that chloro or fluoro analogs cannot match with equivalent efficiency. A validated synthetic route from 5-bromo-2-chloropyrimidine and N-(2-hydroxyethyl)pyrrolidine has been established with reproducible conditions (NaH, THF, RT, 16 h) [2].

Suzuki coupling cross-coupling chemistry pyrimidine functionalization medicinal chemistry building blocks

Selectivity Profile: Characterized Activity Across Multiple Target Classes Informs Screening Triage

This compound has been profiled against a panel of diverse biological targets, establishing a documented selectivity fingerprint. Beyond ROMK1 (IC50 = 10 nM), the compound demonstrates IC50 values of 70 nM against pyruvate kinase PKLR and 180 nM against interferon-induced double-stranded RNA-activated protein kinase (PKR) [1]. CYP inhibition profiling reveals IC50 = 50,000 nM against CYP3A4 [2]. The 2-(pyrrolidin-1-yl)ethoxy moiety contributes to this target engagement pattern; the non-brominated analog 2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine shows Ki = 1,400 nM against neuronal nicotinic acetylcholine receptors (α4/β2) [3], demonstrating that the 5-bromo substituent shifts target selectivity away from nAChR engagement. This multi-target characterization provides a data-rich starting point for hit triage in screening campaigns.

selectivity profiling off-target screening kinase inhibition CYP inhibition

Validated Application Scenarios for 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine Based on Quantitative Evidence


ROMK1 (Kir1.1) Channel Pharmacology: Potency-Validated Reference Compound for Screening Cascades

This compound serves as a characterized ROMK1 inhibitor with IC50 = 10 nM in whole-cell voltage clamp assays [1]. The documented selectivity window (>3,000-fold over Nav1.5, Cav1.2, and hERG) enables its use as a reference standard for validating ROMK1-targeted assay performance and establishing potency benchmarks. Researchers investigating potassium channel modulation in cardiovascular or renal pharmacology contexts can employ this compound to calibrate screening platforms without committing resources to de novo selectivity profiling [2].

Medicinal Chemistry Building Block: Suzuki-Enabled Pyrimidine Library Expansion

The 5-bromo substituent permits palladium-catalyzed Suzuki cross-coupling with aryl and heteroaryl boronic acids, while the 2-(pyrrolidin-1-yl)ethoxy group remains intact during coupling [3]. This orthogonal reactivity profile supports the construction of diverse pyrimidine-based libraries where the pyrrolidine-ethoxy pharmacophore is maintained while the 5-position is systematically varied. The established synthetic route from commercially available 5-bromo-2-chloropyrimidine provides a reproducible entry point for parallel synthesis workflows [4].

Kinase Inhibitor Discovery: Multi-Target Selectivity Anchor for Hit Triage

With characterized activity against PKLR (IC50 = 70 nM) and PKR (IC50 = 180 nM) alongside ROMK1 inhibition, this compound offers a pre-annotated selectivity fingerprint for kinase-focused screening efforts [5]. The availability of CYP inhibition data (CYP3A4 IC50 = 50,000 nM) further supports early compound triage by flagging potential metabolic liabilities. Procurement of this compound eliminates the need for initial counter-screening across these targets, accelerating hit prioritization timelines [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.